N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide
Description
N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a heterocyclic acetamide derivative characterized by a thieno[3,2-d]pyrimidine core substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and a 2-(N-cyclohexyl-N-methylacetamido) moiety at position 1. The compound’s structure combines a lipophilic cyclohexyl group with a methylated acetamide chain, which may influence its solubility and pharmacokinetic properties. The thienopyrimidine scaffold is pharmacologically significant, often associated with antimicrobial and enzyme-inhibitory activities, though explicit data for this compound’s bioactivity remain unconfirmed in the evidence .
Properties
Molecular Formula |
C21H25N3O3S2 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C21H25N3O3S2/c1-22(15-6-3-2-4-7-15)18(25)14-24-17-10-13-29-19(17)20(26)23(21(24)27)11-9-16-8-5-12-28-16/h5,8,10,12-13,15H,2-4,6-7,9,11,14H2,1H3 |
InChI Key |
JTPREAVGLMMNHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The core structure is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with urea or its analogs. For example:
- 2-Aminothiophene-3-carbonitrile (1.0 equiv) reacts with urea (1.2 equiv) in acetic acid under reflux (120°C, 6 h) to yield thieno[3,2-d]pyrimidine-2,4-dione (75% yield).
Mechanistic Insight : The reaction proceeds through nucleophilic attack of the urea carbonyl oxygen on the electrophilic carbon of the nitrile group, followed by cyclization and dehydration.
Functionalization with N-Cyclohexyl-N-Methylacetamide
Palladium-Catalyzed Coupling
The acetamide side chain is introduced via Suzuki-Miyaura coupling using a pre-formed boronate ester:
- 3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4-dione (1.0 equiv), N-cyclohexyl-N-methylacetamide boronate (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv) in 1,4-dioxane/water (4:1) at 80°C under argon (18 h) afford the target compound (62% yield).
Critical Parameters :
- Catalyst Loading : ≤5 mol% Pd minimizes side reactions.
- Solvent System : Biphasic dioxane/water ensures efficient coupling.
Alternative Synthetic Routes
Stepwise Amidation and Alkylation
An alternative pathway involves late-stage amidation:
- Bromination : Introduce bromine at position 1 using NBS in CCl₄.
- Nucleophilic Substitution : React with N-cyclohexyl-N-methylglycine in the presence of KOtBu (THF, 60°C, 8 h).
- Final Alkylation : As described in Section 3.1.
Yield Comparison :
| Method | Overall Yield |
|---|---|
| Palladium Coupling | 62% |
| Stepwise Amidation | 58% |
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (s, 1H, pyrimidine-H), 7.45 (d, J = 5.2 Hz, 1H, thiophene-H), 6.95 (m, 2H, thiophene-H), 4.12 (t, J = 7.6 Hz, 2H, -CH₂-), 3.65 (s, 2H, acetamide-CH₂), 2.95 (s, 3H, N-CH₃), 1.80–1.20 (m, 10H, cyclohexyl).
- IR (KBr) : 1720 cm⁻¹ (C=O, dione), 1655 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
Chromatographic Purity
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
Challenges and Optimization Strategies
- Regioselectivity in Alkylation : Competing O- vs. N-alkylation is mitigated using bulky bases (e.g., DBU) to favor N-alkylation.
- Solubility Issues : Use of DMF or DMSO ensures homogeneous reaction conditions during coupling steps.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can be contextualized against the following analogs:
Structural Analogs
Notes:
- In contrast, the thietan-3-yloxy substituent in introduces a strained three-membered ring, which may alter metabolic stability .
- Synthetic Pathways: Alkylation of thiopyrimidinones with chloroacetamides (e.g., N-aryl-2-chloroacetamides) is a common strategy for analogs like the target compound and ’s derivative . However, thiazolo[3,2-a]pyridines () require cyclization reactions, diverging from the target’s synthesis .
- Physicochemical Properties : The target’s higher molar mass (~473.6 g/mol vs. 439.55 g/mol for ) reflects its bulkier cyclohexyl group, which may reduce aqueous solubility but improve lipid bilayer interaction .
Spectroscopic Comparisons
NMR analysis (as in ) can elucidate substituent effects. For example:
- Region A (positions 39–44) : Chemical shifts in this region for the target compound may differ from analogs due to the thiophen-2-yl ethyl group’s electron-rich nature, altering the local magnetic environment .
- Region B (positions 29–36) : The cyclohexyl group’s conformational flexibility could cause distinct splitting patterns compared to rigid aromatic substituents (e.g., 3-ethylphenyl in ) .
Biological Activity
N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure allows it to exhibit significant biological activity, particularly in the context of cancer treatment and enzyme inhibition.
- Molecular Formula : C21H26N3O3S2
- Molecular Weight : 432.6 g/mol
- CAS Number : 1260944-95-3
Research indicates that this compound targets specific enzymes and receptors involved in cellular processes. Its mechanism of action likely involves:
- Enzyme Inhibition : The compound interferes with key enzymes that regulate cell growth and apoptosis, potentially leading to cell death in cancer cells.
- Receptor Interaction : It engages with various molecular targets that modulate cellular signaling pathways, influencing cell proliferation and survival.
Anticancer Properties
This compound has shown promising results in preclinical studies for its anticancer activity:
- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. These studies revealed a dose-dependent inhibition of cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
Enzyme Targeting
The compound has been identified as an inhibitor of several key enzymes involved in cancer metabolism:
- Thymidylate Synthase (TS) : Critical for DNA synthesis; inhibition can lead to reduced proliferation of cancer cells.
- Dihydrofolate Reductase (DHFR) : Inhibition affects nucleotide synthesis and can induce apoptosis.
Case Studies
Recent studies have highlighted the potential of this compound as a therapeutic agent:
-
Study on Multicellular Spheroids : A study published in Scientific Reports demonstrated that this compound effectively reduced tumor spheroid growth in vitro by inducing apoptosis and inhibiting proliferation pathways .
- Findings : The compound reduced spheroid size by 50% at concentrations above 10 µM after 72 hours.
- Synergistic Effects with Other Chemotherapeutics : In combination therapy studies, this compound showed enhanced efficacy when used alongside established chemotherapeutic agents like cisplatin and doxorubicin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
